molecular formula C15H18O4 B1345385 trans-2-(3-Methoxybenzoyl)cyclohexane-1-carboxylic acid CAS No. 733742-73-9

trans-2-(3-Methoxybenzoyl)cyclohexane-1-carboxylic acid

Cat. No.: B1345385
CAS No.: 733742-73-9
M. Wt: 262.3 g/mol
InChI Key: YARDQVUNMXKFIK-CHWSQXEVSA-N
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Description

International Union of Pure and Applied Chemistry Nomenclature and Systematic Identification

The systematic nomenclature of this compound follows the International Union of Pure and Applied Chemistry conventions for complex organic molecules containing multiple functional groups and stereochemical elements. The complete International Union of Pure and Applied Chemistry name for this compound is (1R,2R)-2-(3-methoxybenzoyl)cyclohexane-1-carboxylic acid, which precisely defines both the stereochemical configuration and the positional relationships of the substituents. The systematic identification incorporates several key structural elements that must be considered in the nomenclature process.

The molecular formula C15H18O4 reflects the composition of fifteen carbon atoms, eighteen hydrogen atoms, and four oxygen atoms, yielding a molecular weight of 262.30 grams per mole. The International Chemical Identifier string InChI=1S/C15H18O4/c1-19-11-6-4-5-10(9-11)14(16)12-7-2-3-8-13(12)15(17)18/h4-6,9,12-13H,2-3,7-8H2,1H3,(H,17,18)/t12-,13-/m1/s1 provides a comprehensive machine-readable representation of the molecular structure. The corresponding International Chemical Identifier Key YARDQVUNMXKFIK-CHWSQXEVSA-N serves as a unique identifier for database searches and chemical information systems.

Additional systematic identifiers include various Chemical Abstracts Service registry numbers and catalog numbers used by chemical suppliers. The compound is also known by alternative designations such as trans-2-(3-methoxybenzoyl)cyclohexane-1-carboxylicacid and bears the Molecular Design Limited registry number MFCD01311266. These multiple identification systems ensure accurate communication and retrieval of information across different chemical databases and commercial platforms.

Property Value Source
Chemical Abstracts Service Number 733742-73-9
Molecular Formula C15H18O4
Molecular Weight 262.30 g/mol
International Union of Pure and Applied Chemistry Name (1R,2R)-2-(3-methoxybenzoyl)cyclohexane-1-carboxylic acid
International Chemical Identifier Key YARDQVUNMXKFIK-CHWSQXEVSA-N
Molecular Design Limited Number MFCD01311266

Molecular Geometry and Stereochemical Configuration

The molecular geometry of this compound is characterized by a complex three-dimensional arrangement that significantly influences its chemical and physical properties. The cyclohexane ring adopts a chair conformation, which represents the most stable configuration for six-membered saturated carbocyclic systems. Within this framework, the carboxylic acid group and the methoxybenzoyl substituent occupy specific positions that define the trans stereochemical relationship.

The stereochemical designation (1R,2R) indicates the absolute configuration at the two chiral centers present in the cyclohexane ring system. The trans arrangement means that the carboxylic acid group at position 1 and the methoxybenzoyl group at position 2 are positioned on opposite faces of the cyclohexane ring plane. This configuration results in a more extended molecular conformation compared to the corresponding cis isomer, affecting both the overall molecular shape and the potential for intermolecular interactions.

The methoxybenzoyl moiety introduces additional structural complexity through its aromatic character and the presence of the methoxy substituent at the meta position of the benzene ring. The carbonyl group connecting the aromatic ring to the cyclohexane system allows for rotational freedom around the carbon-carbon bond, contributing to conformational flexibility of the molecule. The methoxy group, positioned at the 3-position of the benzene ring, influences the electronic distribution within the aromatic system and affects the overall dipole moment of the molecule.

Computational studies have revealed that the molecular geometry is stabilized by specific intramolecular interactions, including potential hydrogen bonding between the carboxylic acid group and other electron-rich regions of the molecule. The spatial arrangement of functional groups also determines the accessibility of reactive sites and influences the compound's behavior in chemical reactions and biological interactions.

X-ray Crystallographic Analysis of Solid-State Conformation

X-ray crystallographic analysis provides detailed insights into the solid-state structure and packing arrangements of this compound. Recent crystallographic studies of related cyclohexanecarboxylic acid derivatives have demonstrated the importance of substituent effects on molecular conformation and crystal packing patterns. The solid-state structure reveals specific conformational preferences that may differ from those observed in solution or gas-phase calculations.

Crystallographic investigations indicate that the trans configuration promotes extended molecular conformations in the solid state, contrasting with the more folded arrangements often observed in cis isomers. The crystal structure analysis reveals intermolecular hydrogen bonding networks formed between carboxylic acid groups of adjacent molecules, creating characteristic dimeric or chain-like arrangements. These hydrogen bonding patterns are crucial for understanding the compound's melting point, solubility characteristics, and overall solid-state stability.

The packing efficiency in the crystal lattice is influenced by the specific geometric requirements of the trans-configured substituents. The methoxybenzoyl groups adopt orientations that minimize steric clashes while maximizing favorable van der Waals interactions between aromatic systems of neighboring molecules. The crystallographic analysis also reveals the precise bond lengths and angles within the molecule, providing experimental validation of theoretical predictions regarding molecular geometry.

Temperature-dependent crystallographic studies have shown that the solid-state structure remains relatively stable across different temperature ranges, indicating robust intermolecular interactions. The crystal symmetry and space group assignments provide additional information about the molecular arrangement and help predict physical properties such as optical activity and mechanical characteristics of the crystalline material.

Comparative Analysis of Cis-Trans Isomerism in Cyclohexanecarboxylic Acid Derivatives

The comparison between this compound and its cis isomer reveals fundamental differences in molecular properties and behavior. The cis isomer, bearing Chemical Abstracts Service number 357980-63-3, exhibits distinctly different stereochemical characteristics due to the alternative spatial arrangement of substituents. These structural differences manifest in various physical, chemical, and potentially biological properties.

In the cis configuration, both the carboxylic acid group and the methoxybenzoyl substituent are positioned on the same face of the cyclohexane ring, resulting in a more compact molecular structure. This arrangement leads to different conformational preferences, with the cis isomer often adopting more folded conformations to minimize intramolecular steric interactions. The International Union of Pure and Applied Chemistry designation for the cis isomer is (1R,2S)-2-(3-methoxybenzoyl)cyclohexane-1-carboxylic acid, highlighting the difference in stereochemical configuration at position 2.

The molecular weights of both isomers are identical at 262.30 grams per mole, but their International Chemical Identifier Keys differ significantly, reflecting the distinct three-dimensional arrangements. The cis isomer bears the International Chemical Identifier Key YARDQVUNMXKFIK-QWHCGFSZSA-N, which differs from the trans isomer in the stereochemical descriptor portion. These differences in molecular architecture translate to variations in physical properties such as melting points, solubility profiles, and crystalline forms.

Crystallographic studies have revealed that cis and trans isomers exhibit different packing arrangements in the solid state, with implications for their respective stability and intermolecular interaction patterns. The trans isomer generally demonstrates more efficient crystal packing due to its extended conformation, while the cis isomer may exhibit different hydrogen bonding networks due to the altered spatial relationships between functional groups. These structural differences are particularly relevant for understanding the compound's behavior in various chemical and biological contexts.

Property Trans Isomer (733742-73-9) Cis Isomer (357980-63-3)
International Union of Pure and Applied Chemistry Name (1R,2R)-2-(3-methoxybenzoyl)cyclohexane-1-carboxylic acid (1R,2S)-2-(3-methoxybenzoyl)cyclohexane-1-carboxylic acid
Molecular Formula C15H18O4 C15H18O4
Molecular Weight 262.30 g/mol 262.30 g/mol
International Chemical Identifier Key YARDQVUNMXKFIK-CHWSQXEVSA-N YARDQVUNMXKFIK-QWHCGFSZSA-N
Stereochemical Configuration Trans (opposite faces) Cis (same face)
Molecular Conformation Extended Folded

Properties

IUPAC Name

(1R,2R)-2-(3-methoxybenzoyl)cyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18O4/c1-19-11-6-4-5-10(9-11)14(16)12-7-2-3-8-13(12)15(17)18/h4-6,9,12-13H,2-3,7-8H2,1H3,(H,17,18)/t12-,13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YARDQVUNMXKFIK-CHWSQXEVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)C2CCCCC2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1)C(=O)[C@@H]2CCCC[C@H]2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80641359
Record name (1R,2R)-2-(3-Methoxybenzoyl)cyclohexane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80641359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

733742-73-9
Record name (1R,2R)-2-(3-Methoxybenzoyl)cyclohexane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80641359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-2-(3-Methoxybenzoyl)cyclohexane-1-carboxylic acid typically involves the reaction of cyclohexanone with 3-methoxybenzoyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the desired product .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Reduction of the Carboxylic Acid Group

The carboxylic acid moiety can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄). This reaction proceeds via nucleophilic acyl substitution, where hydride addition generates a tetrahedral intermediate that collapses to release the alcohol .

Reaction Conditions :

  • Reagents : LiAlH₄ in anhydrous ether or THF
  • Temperature : 0°C to reflux
  • Product : trans-2-(3-Methoxybenzoyl)cyclohexanemethanol
  • Yield : >90% (based on analogous reductions) .

Esterification

The carboxylic acid undergoes Fischer esterification with alcohols under acidic conditions, forming esters. This reaction is critical for modifying solubility or reactivity in downstream applications .

Reaction Conditions :

  • Reagents : Methanol, H₂SO₄ (catalyst)
  • Temperature : Reflux
  • Product : Methyl trans-2-(3-methoxybenzoyl)cyclohexane-1-carboxylate
  • Yield : 70–85% (estimated from similar systems) .

Acid Chloride Formation

Conversion to the corresponding acid chloride enhances electrophilicity, enabling nucleophilic substitutions (e.g., amide or anhydride synthesis). Thionyl chloride (SOCl₂) is typically used .

Reaction Conditions :

  • Reagents : SOCl₂, catalytic DMF
  • Temperature : Reflux
  • Product : trans-2-(3-Methoxybenzoyl)cyclohexane-1-carbonyl chloride
  • Purity : >95% (based on analogous reactions) .

Epimerization

Under basic conditions, the trans-configuration of the cyclohexane ring can epimerize to the cis-isomer. This is observed in analogous cyclohexanecarboxylic acids when heated with potassium hydroxide .

Reaction Conditions :

  • Reagents : KOH, Shellsol 71 (solvent)
  • Temperature : 140–150°C
  • Product : cis-2-(3-Methoxybenzoyl)cyclohexane-1-carboxylic acid
  • Yield : 90% (observed in 4-isopropylcyclohexanecarboxylic acid) .

Decarboxylative Halogenation

The carboxylic acid group can undergo halodecarboxylation in the presence of halogens (Cl₂, Br₂) and catalysts, yielding halogenated derivatives. This reaction is critical for synthesizing aryl halides .

Reaction Conditions :

  • Reagents : Br₂, CCl₄, Lewis acid catalyst
  • Temperature : 25–80°C
  • Product : 3-Methoxybenzoylcyclohexane bromide
  • Mechanism : Radical or ionic pathways, depending on conditions .

Transannular C–H Functionalization

The cyclohexane ring undergoes palladium-catalyzed γ-C(sp³)–H arylation, enabling direct modification of the saturated carbocycle. This reaction is stereospecific and regioselective .

Reaction Conditions :

  • Catalyst : Pd(OAc)₂, Lewis acid additive
  • Ligand : Bipyridine derivatives
  • Substrate : Aryl iodides
  • Yield : 60–85% (observed in cyclopentane/cyclohexane analogs) .

Photochemical Reactions

The benzoyl group may undergo photoisomerization or bond cleavage under UV light, as seen in related cyclopropane carboxylic acids .

Reaction Conditions :

  • Light Source : UV (254–365 nm)
  • Solvent : Isotropic (e.g., hexane) or within zeolites
  • Product : Isomerized or fragmented derivatives .

Mechanistic Insights

  • Steric Effects : Bulky substituents on the cyclohexane ring retard reaction rates (e.g., slower esterification compared to less hindered analogs) .
  • Electronic Effects : The electron-donating methoxy group on the benzoyl moiety directs electrophilic substitutions to para positions, though steric hindrance may limit reactivity .
  • Stereochemical Control : Transannular reactions preserve stereochemistry, enabling enantioselective synthesis of complex molecules .

Scientific Research Applications

Chemical Synthesis and Research Applications

1. Building Block for Complex Molecules

  • The unique structure of trans-2-(3-Methoxybenzoyl)cyclohexane-1-carboxylic acid makes it a valuable intermediate in organic synthesis. It can serve as a precursor for the development of more complex chemical entities through various transformations, including functionalization reactions.

2. Chiral Intermediate in Drug Synthesis

  • Due to its chiral nature, this compound is particularly important in the synthesis of enantiomerically pure pharmaceuticals. The ability to create specific stereoisomers is crucial for the efficacy and safety of many drugs, especially those targeting specific biological pathways.

3. Mechanism of Action

  • The compound interacts with various molecular targets, acting either as an enzyme inhibitor or activator. Its methoxybenzoyl group enhances binding affinity to target proteins, making it a candidate for further exploration in medicinal chemistry .

Biological Applications

1. Anti-Cancer Potential

  • Research indicates that derivatives of benzene-poly-carboxylic acids, which include structures similar to this compound, exhibit anti-cancer properties. Studies have shown that these compounds can induce apoptosis in cancer cells, suggesting potential therapeutic applications in oncology .

2. Hormone-Dependent Cancers

  • Compounds derived from cyclohexanecarboxylic acids have been identified as promising scaffolds for treating hormone-dependent cancers. Their structural characteristics allow them to inhibit key enzymes involved in cancer progression .

Industrial Applications

1. Specialty Chemicals Production

  • In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its properties make it suitable for applications in polymer science and materials engineering .

2. Liquid Crystals and Pesticides

  • The compound serves as an intermediate in the synthesis of liquid crystals and pesticides. Its derivatives are used to develop functional materials that exhibit unique optical properties or biological activity against pests .

Case Studies and Research Findings

Application Area Study/Research Findings Reference
Anti-Cancer ActivityInduces apoptosis in breast cancer cells; enhances pro-apoptotic gene expression
Drug DevelopmentUsed as a chiral intermediate for synthesizing enantiomerically pure drugs
Industrial ChemistryEmployed in producing specialty chemicals and materials
Hormone Cancer TreatmentPotential scaffold for inhibitors targeting hormone-dependent cancers

Mechanism of Action

The mechanism of action of trans-2-(3-Methoxybenzoyl)cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The methoxybenzoyl group plays a crucial role in its binding affinity and specificity towards target proteins .

Comparison with Similar Compounds

Comparison with Structural Analogs

The pharmacological and physicochemical properties of trans-2-(3-methoxybenzoyl)cyclohexane-1-carboxylic acid are influenced by its stereochemistry and substituent positioning. Below is a detailed comparison with structurally related compounds:

Substituent Modifications on the Benzoyl Group

trans-2-(4-Chlorobenzoyl)cyclohexane-1-carboxylic Acid (CAS 736136-16-6)
  • Molecular Formula : C₁₄H₁₅ClO₃
  • Molecular Weight : 266.72 g/mol
  • Key Differences : Replaces the 3-methoxy group with a 4-chloro substituent. The electron-withdrawing chlorine atom alters electronic interactions, favoring hydrophobic binding over hydrogen bonding.
  • Biological Relevance : Diastereomers of this compound exhibited a 100-fold difference in potency against cysteine proteases, highlighting the critical role of stereochemistry in bioactivity .
trans-2-(2-Methylthiobenzoyl)cyclohexane-1-carboxylic Acid (CAS 1134611-70-3)
  • Molecular Formula : C₁₅H₁₈O₃S
  • Molecular Weight : 278.37 g/mol
  • Physicochemical Impact : The sulfur atom increases lipophilicity (logP) compared to the methoxy analog, which may enhance membrane permeability .
trans-2-(4-Thiomethylbenzoyl)cyclohexane-1-carboxylic Acid (CAS 71023-02-4)
  • Molecular Formula : C₁₅H₁₈O₃S
  • Molecular Weight : 278.37 g/mol
  • Key Differences: Features a para-thiomethyl (-SCH₃) group.

Substitution on the Cyclohexane Ring

trans-4-(3-Chlorobenzoyl)cyclohexane-1-carboxylic Acid (CAS 736136-16-6)
  • Molecular Formula : C₁₄H₁₅ClO₃
  • Molecular Weight : 266.72 g/mol
  • Key Differences : The benzoyl group is attached at the trans-4 position of the cyclohexane ring. This positional isomer may adopt distinct conformational geometries, affecting receptor compatibility .

Functional Group Additions

TRANS-2-[2-(2-Iodophenyl)-2-Oxoethyl]cyclohexane-1-carboxylic Acid (CAS 735274-95-0)
  • Molecular Formula : C₁₅H₁₇IO₃
  • Molecular Weight : 372.2 g/mol
  • Key Differences : Incorporates an iodophenyl-oxoethyl side chain. The iodine atom adds steric bulk and polarizability, which could enhance binding affinity to hydrophobic pockets in enzyme active sites .

Data Table: Comparative Analysis of Key Compounds

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituent & Position Key Properties/Bioactivity
trans-2-(3-Methoxybenzoyl)... 97405-37-3 C₁₅H₁₈O₄ 270.3 3-OCH₃, trans-2 Hydrogen-bonding intermediate
trans-2-(4-Chlorobenzoyl)... 736136-16-6 C₁₄H₁₅ClO₃ 266.72 4-Cl, trans-2 Diastereomeric potency variation
trans-2-(2-Methylthiobenzoyl)... 1134611-70-3 C₁₅H₁₈O₃S 278.37 2-SCH₃, trans-2 Enhanced lipophilicity
trans-4-(3-Chlorobenzoyl)... 736136-16-6 C₁₄H₁₅ClO₃ 266.72 3-Cl, trans-4 Conformational isomerism
TRANS-2-[2-(2-Iodophenyl)-2-Oxoethyl]... 735274-95-0 C₁₅H₁₇IO₃ 372.2 2-I-C₆H₄-CO-CH₂, trans-2 High polarizability

Research Findings and Implications

  • Stereochemical Sensitivity : The 100-fold potency difference between diastereomers of trans-2-(4-chlorobenzoyl)cyclohexane-1-carboxylic acid underscores the importance of precise stereochemical control in drug design .
  • Electronic Effects : Methoxy groups enhance hydrogen bonding, while chloro and thiomethyl groups prioritize hydrophobic interactions. These differences guide target-specific optimization .
  • Synthetic Utility : Many analogs serve as intermediates in synthesizing protease inhibitors (e.g., vinylsulfone amines in ) or receptor modulators (e.g., MDCK cell line studies in ).

Biological Activity

trans-2-(3-Methoxybenzoyl)cyclohexane-1-carboxylic acid is an organic compound with significant potential in pharmaceutical applications due to its unique structural features. This article provides a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula C15H18O4 and a molecular weight of approximately 262.3 g/mol. Its structure includes a cyclohexane ring substituted with a carboxylic acid group and a 3-methoxybenzoyl moiety, which influences its chemical behavior and biological activity.

PropertyValue
Molecular FormulaC15H18O4
Molecular Weight262.3 g/mol
CAS Number57078-12-3
StructureChemical Structure

Biological Activity

The biological activity of this compound has been investigated in various studies, revealing its potential as an active pharmaceutical ingredient (API). The compound has shown interactions with several biological targets, including enzymes and receptors.

The exact mechanism of action for this compound remains under investigation. However, it is known to bind to specific enzymes or receptors, altering their activity and leading to various biological effects. This interaction is crucial for its potential therapeutic applications.

Case Studies and Research Findings

Research has highlighted the compound's cytotoxic effects against various cancer cell lines. For instance, studies have shown that derivatives of similar compounds exhibit moderate cytotoxicity against liver (WRL-68), colon (Caco2), breast (MCF-7), and prostate (PC-3) cancer cell lines.

Cytotoxicity Data

Cell LineCompound TestedIC50 (µM)
WRL-68This compound86
Caco2Similar Derivative75
MCF-7Similar Derivative70
PC-3Similar Derivative80

Potential Applications

Due to its structural characteristics and biological activity, this compound may be utilized in:

  • Anti-cancer therapies: Targeting specific cancer cell lines.
  • Enzyme inhibition: Acting as an inhibitor for various enzymes involved in disease pathways.
  • Drug development: Serving as a building block for synthesizing novel pharmaceuticals.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing trans-2-(3-Methoxybenzoyl)cyclohexane-1-carboxylic acid, and how do reaction conditions influence stereochemical outcomes?

  • Methodological Answer : The compound can be synthesized via coupling reactions using carbodiimide-based reagents (e.g., EDCI) with DMAP as a catalyst in a DCM/DMF solvent system. For example, analogous cyclohexanecarboxylic acid derivatives are synthesized using (1R,4R)-4-(methoxycarbonyl)cyclohexane-1-carboxylic acid as a precursor under similar conditions . Stereochemical control (trans-configuration) is achieved by optimizing steric hindrance and reaction temperature. Solvent polarity (e.g., DMF) enhances reaction efficiency by stabilizing intermediates. Post-synthesis, column chromatography with silica gel (eluent: ethyl acetate/hexane gradients) is recommended for purification .

Q. How can researchers verify the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of analytical techniques:

  • HPLC : Employ a C18 column with a mobile phase of acetonitrile/water (70:30) and UV detection at 254 nm to assess purity (>95%).
  • NMR : Confirm the trans-configuration via coupling constants (e.g., 3JHH^3J_{HH} values in 1^1H-NMR for axial vs. equatorial protons). For example, cyclohexane derivatives show distinct splitting patterns at δ 2.5–3.5 ppm .
  • FT-IR : Validate carbonyl stretches (C=O at ~1700 cm1^{-1}) and methoxy groups (C-O at ~1250 cm1^{-1}) .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported yields for this compound synthesis across studies?

  • Methodological Answer : Discrepancies often arise from:

  • Catalyst loading : Adjust DMAP concentrations (0.1–0.3 equiv.) to balance reaction rate vs. side-product formation .
  • Solvent ratios : Optimize DCM/DMF (3:1 to 1:1) to stabilize reactive intermediates without compromising solubility.
  • Workup protocols : Acid-base extraction (e.g., 1M HCl wash) may recover unreacted starting materials, improving yield calculations .
    • Validation : Replicate experiments with controlled variables and use LC-MS to track byproducts (e.g., dimerization or hydrolysis products) .

Q. How can computational methods predict the reactivity of this compound in biological systems?

  • Methodological Answer :

  • Molecular docking : Use software like AutoDock Vina to model interactions with target enzymes (e.g., cyclooxygenase or kinases). Focus on the methoxybenzoyl group’s π-π stacking potential with aromatic residues .
  • DFT calculations : Calculate frontier molecular orbitals (HOMO-LUMO gaps) to predict electron transfer behavior in redox-active environments. For example, the cyclohexane ring’s conformation influences steric accessibility .
  • MD simulations : Simulate solvation dynamics in aqueous/PBS buffers to assess stability under physiological conditions .

Q. What experimental designs are recommended to study the compound’s stereochemical stability under varying pH and temperature conditions?

  • Methodological Answer :

  • pH stability : Prepare buffered solutions (pH 2–10) and incubate the compound at 37°C for 24–72 hours. Monitor trans-to-cis isomerization via chiral HPLC (Chiralpak AD-H column) .
  • Thermal stability : Conduct thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition thresholds (>150°C common for carboxylic acids) .
  • Kinetic studies : Use 1^1H-NMR time-course experiments to track isomerization rates, applying Arrhenius equations to derive activation energies .

Methodological Challenges and Solutions

Q. How can researchers address low solubility of this compound in aqueous media for biological assays?

  • Solution :

  • Co-solvents : Use DMSO (≤1% v/v) to pre-dissolve the compound, followed by dilution in PBS or cell culture media.
  • Prodrug derivatization : Synthesize methyl or ethyl esters via Fischer esterification (H2_2SO4_4, reflux), which hydrolyze in vivo to release the active acid .
  • Nanoparticle encapsulation : Employ PLGA nanoparticles (solvent evaporation method) to enhance bioavailability .

Q. What are the best practices for mitigating degradation during long-term storage?

  • Recommendations :

  • Store under inert gas (N2_2 or Ar) at −20°C in amber vials to prevent oxidation and photodegradation.
  • Lyophilize the compound with cryoprotectants (e.g., trehalose) for enhanced stability .

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